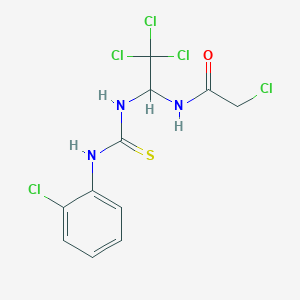
2-CL-N-(2,2,2-Trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-CL-N-(2,2,2-Trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethyl)acetamide, with the chemical formula C11H10Cl5N3OS, is a compound of interest. It belongs to the class of acetamides and contains multiple chlorine atoms, making it a halogenated organic molecule .
Méthodes De Préparation
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Its rarity and specialized applications limit large-scale production.
Analyse Des Réactions Chimiques
Reactivity:: 2-CL-N-(2,2,2-Trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethyl)acetamide can participate in various chemical reactions:
Substitution Reactions: It may undergo nucleophilic substitution reactions, where a chlorine atom is replaced by another functional group.
Oxidation and Reduction: The compound’s chlorinated structure suggests potential redox reactions.
Amide Hydrolysis: Under specific conditions, hydrolysis of the amide bond can occur.
Chlorinating Agents: Used to introduce chlorine atoms.
Base-Catalyzed Hydrolysis: For amide cleavage.
Redox Reagents: To explore oxidation and reduction pathways.
Major Products:: The specific products formed during these reactions depend on reaction conditions and substituents. Further research is needed to elucidate these details.
Applications De Recherche Scientifique
2-CL-N-(2,2,2-Trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethyl)acetamide finds applications in various fields:
Chemistry: As a reagent in synthetic chemistry.
Biology: Investigating its interactions with biomolecules.
Medicine: Potential pharmaceutical applications.
Industry: Limited applications due to its specialized nature.
Mécanisme D'action
The compound’s mechanism of action remains an open question. Researchers would need to explore its molecular targets, pathways, and potential biological effects.
Comparaison Avec Des Composés Similaires
While detailed comparisons are scarce, researchers can explore related compounds such as:
2-(4-Ethylphenoxy)-N-(2,2,2-Trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide: (CAS: 315238-44-9).
3-CL-N-(2,2,2-Trichloro-1-(((morpholine-4-carbothioyl)-amino)ethyl)benzamide: (CAS: 351005-83-9).
Propriétés
Numéro CAS |
406915-50-2 |
|---|---|
Formule moléculaire |
C11H10Cl5N3OS |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
2-chloro-N-[2,2,2-trichloro-1-[(2-chlorophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C11H10Cl5N3OS/c12-5-8(20)18-9(11(14,15)16)19-10(21)17-7-4-2-1-3-6(7)13/h1-4,9H,5H2,(H,18,20)(H2,17,19,21) |
Clé InChI |
ZTPIPSNXVDKTRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















